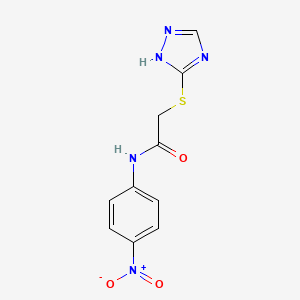![molecular formula C25H29NO5S2 B11650612 (5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650612.png)
(5E)-5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve described is a mouthful! Let’s break it down. The systematic name suggests a complex structure with multiple functional groups. Here’s a brief introduction:
(5E)-5-(4-{2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: belongs to the class of thiazolidinones. It combines a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen) with a benzylidene moiety. The compound’s structure includes multiple ether linkages and substituents, making it intriguing for both synthetic chemists and researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes
While specific literature on this exact compound may be scarce, we can draw insights from related thiazolidinones. Here are potential synthetic routes:
-
Condensation Reaction
- Start with a suitable precursor (e.g., 3,4-dimethylphenol).
- React it with ethylene glycol to form the phenoxyethoxy derivative.
- Further react this intermediate with 3-ethoxybenzaldehyde to yield the benzylidene compound.
- Finally, cyclize the benzylidene compound with thiosemicarbazide to obtain the thiazolidinone ring.
-
Multicomponent Reaction
- Utilize a multicomponent reaction involving 3,4-dimethylphenol, ethylene glycol, 3-ethoxybenzaldehyde, and thiosemicarbazide.
- This approach streamlines the synthesis by combining multiple steps.
Industrial Production
Unfortunately, information on large-scale industrial production methods for this specific compound is limited. considering its complexity, custom synthesis or research-scale production might be more common.
Analyse Chemischer Reaktionen
Reactivity and Major Products
Oxidation: The compound’s aromatic rings and ether linkages are susceptible to oxidation.
Reduction: Reduction of the thiazolidinone ring could yield the corresponding thiazolidine.
Substitution: The ethoxy groups may undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), hydrazine (for reduction), and alkyl halides (for substitution) could be relevant.
Major Products: These reactions could yield derivatives with modified substituents or ring structures.
Wissenschaftliche Forschungsanwendungen
This compound’s versatility makes it intriguing for various scientific fields:
Medicine: Investigate its potential as an antitumor agent, antimicrobial, or anti-inflammatory drug.
Chemistry: Explore its reactivity in organic synthesis.
Biology: Study its impact on cellular processes.
Industry: Assess its use in materials science (e.g., polymers).
Wirkmechanismus
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Unfortunately, specific data on this compound’s mechanism remains elusive.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, we can compare it to related thiazolidinones:
Similar Compounds:
Eigenschaften
Molekularformel |
C25H29NO5S2 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
(5E)-5-[[4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29NO5S2/c1-5-29-22-15-19(16-23-24(27)26(4)25(32)33-23)7-9-21(22)31-13-11-28-10-12-30-20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3/b23-16+ |
InChI-Schlüssel |
OGVSNYUKZJNXHJ-XQNSMLJCSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCOCCOC3=CC(=C(C=C3)C)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCOCCOC3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]hexanamide](/img/structure/B11650529.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11650536.png)
![5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11650540.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650546.png)
![Ethyl 4-[(2,3-dichlorophenyl)amino]quinoline-3-carboxylate](/img/structure/B11650547.png)
![3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11650552.png)
![2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650555.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B11650563.png)

![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11650576.png)
![2-(naphthalen-1-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11650579.png)
![2-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11650592.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]hexanehydrazide](/img/structure/B11650596.png)
